BMS-5 - 1338247-35-0

BMS-5

Catalog Number: EVT-273017
CAS Number: 1338247-35-0
Molecular Formula: C17H14Cl2F2N4OS
Molecular Weight: 431.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-5 is a potent and selective small molecule inhibitor of LIM domain kinases (LIMKs), specifically targeting LIMK1 and LIMK2. [, , , , ] In scientific research, it serves as a valuable tool to study the roles of LIMK1/2 in various cellular processes, including cell migration, morphogenesis, cytokinesis, and neuronal plasticity. [, , , , ]

Cucurbitacin I

  • Compound Description: Cucurbitacin I is a natural compound that acts as a small molecule inhibitor of LIM domain kinase 1 and 2 (LIMK1/2). [, ] It inhibits the phosphorylation of cofilin (CFL) at lower concentrations than BMS-5 (100nM vs 10uM). [] Cucurbitacin I has also been shown to reduce cell viability in glioma cells (U87 and T98G) and decrease their migration and invasion. []

Y27632

  • Compound Description: Y27632 is a Rho kinase (ROCK) inhibitor that acts upstream of LIMK. [, ] It effectively reduces rod photoreceptor axon retraction and process growth, particularly at the axon-bearing regions of rod cells. [] In isolated rod cells, Y27632 also diminishes actin barbed ends and stabilizes filament labeling, suggesting its involvement in regulating actin dynamics. []
  • Relevance: While Y27632 is structurally unrelated to BMS-5, it targets the same signaling pathway upstream. [, ] Both compounds ultimately impact LIMK activity and influence the structural remodeling of rod photoreceptors, highlighting their intertwined roles in this biological process. [, ]

Cytochalasin D

  • Compound Description: Cytochalasin D is a cell-permeable fungal toxin known to inhibit actin polymerization. [] It stabilizes actin filaments in isolated rod cells and reduces axon retraction. []
  • Relevance: Though structurally different from BMS-5, Cytochalasin D demonstrates the importance of actin dynamics in axon retraction, a process also modulated by BMS-5 through LIMK inhibition. []

S-trans-Farnesylthiosalicyclic acid (FTS, Salirasib)

  • Compound Description: FTS is a Ras inhibitor that acts by mimicking Ras farnesylcysteine. [] It can partially reverse the high Ras.GTP phenotype in NF1-deficient cells, leading to the inhibition of Ras downstream effectors. []

Vincristine and Taxol

  • Compound Description: Vincristine and Taxol are both cell cytoskeleton inhibitors used in cancer chemotherapy. []
  • Relevance: While structurally dissimilar from BMS-5, these compounds highlight the importance of cytoskeletal regulation in cancer treatment, a theme also underscored by BMS-5's role in modulating actin dynamics via LIMK inhibition. []

Alisertib

  • Compound Description: Alisertib is an Aurora A inhibitor. [] Aurora A is an upstream regulator of LIMK2 and contributes to its activation. []
  • Relevance: Although structurally different from BMS-5, Alisertib's activity on Aurora A provides an alternative approach to indirectly modulate LIMK2 activity. [] This suggests potential for combinatorial therapeutic strategies with LIMK inhibitors like BMS-5, particularly in cancers with overactive Aurora A signaling. []
Source and Classification

BMS-5 was developed by Bristol-Myers Squibb and is classified as a small molecule kinase inhibitor. It specifically targets LIM kinases, which are implicated in the regulation of actin dynamics and have been associated with cancer metastasis and progression. The compound's chemical identity is characterized by its unique molecular structure, which facilitates its interaction with the target kinases.

Synthesis Analysis

Methods

The synthesis of BMS-5 involves several key steps, primarily focusing on constructing its core structure through various organic reactions. The synthetic route typically includes:

  1. Preparation of Intermediates: The synthesis begins with the formation of key intermediates that will serve as building blocks for the final compound.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the desired molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate BMS-5 from by-products.

Technical Details

The synthesis may utilize various reagents and conditions, including specific solvents and temperatures optimized for yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be crucial in forming carbon-carbon bonds essential for building the compound's structure.

Molecular Structure Analysis

Structure

BMS-5 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to LIM kinases. The precise molecular formula and structure can be depicted as follows:

  • Molecular Formula: C15_{15}H19_{19}N5_{5}O
  • Molecular Weight: Approximately 285.35 g/mol

Data

The structural analysis often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

BMS-5 undergoes various chemical reactions that can be analyzed to understand its stability and reactivity. Key reactions include:

  1. Hydrolysis: The compound may react with water under certain conditions, leading to the breakdown of specific functional groups.
  2. Oxidation-Reduction: Depending on the environment, BMS-5 can participate in redox reactions that alter its oxidation state.

Technical Details

These reactions are typically studied using High-Performance Liquid Chromatography (HPLC) and mass spectrometry to monitor changes in concentration and identify reaction products.

Mechanism of Action

Process

BMS-5 exerts its pharmacological effects primarily through the inhibition of LIM kinases. By binding to these enzymes, it disrupts their activity, leading to alterations in actin filament dynamics and cellular motility.

Data

Research indicates that inhibiting LIM kinases can result in reduced cancer cell migration and invasion, making BMS-5 a candidate for further development in oncology therapeutics.

Physical and Chemical Properties Analysis

Physical Properties

BMS-5 is typically a solid at room temperature with specific melting points that can vary based on purity levels.

Chemical Properties

The chemical stability of BMS-5 is influenced by factors such as pH, temperature, and exposure to light. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Relevant Data or Analyses

Stability studies often reveal that BMS-5 maintains its integrity under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Applications

Scientific Uses

BMS-5 has potential applications in various fields of research:

  1. Cancer Therapy: Its ability to inhibit cell migration makes it a promising candidate for treating metastatic cancers.
  2. Cell Biology Studies: Researchers utilize BMS-5 to study cytoskeletal dynamics and cellular signaling pathways involving LIM kinases.
  3. Drug Development: As a lead compound, BMS-5 serves as a basis for developing more selective inhibitors with improved efficacy and safety profiles.
Chemical Characterization of BMS-5

Structural Identification and Synthesis Pathways

BMS-5 (chemical name: LIMKi 3; CAS No.: 1338247-35-0) is a small molecule inhibitor with the systematic chemical name N-(4,6-dichloro-2-(3,3-difluoroacrylamide)thiazol-5-yl)-1-(4-chlorophenyl)methanesulfonamide. Its molecular formula is C₁₇H₁₄Cl₂F₂N₄OS, corresponding to a molecular weight of 431.29 g/mol. The core structure features:

  • A central aminothiazole scaffold substituted with dichloro and difluoroacrylamide groups
  • A sulfonamide linker connected to a chlorinated phenyl ring
  • Halogen-rich domains (two chlorine atoms and two fluorine atoms) contributing to target binding and metabolic stability [1] [4] [8]

The compound's canonical SMILES representation is:CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F

While detailed synthetic routes remain proprietary, medicinal chemistry literature indicates that BMS-5 was developed through iterative optimization of 2-aminothiazole derivatives. Key synthetic steps involve:

  • Heterocycle formation via Hantzsch thiazole synthesis
  • Carboxamide coupling under peptide-type coupling conditions
  • Selective halogenation to introduce chloro substituents [7]

Table 1: Structural Identification Summary of BMS-5

ParameterValue/Descriptor
IUPAC NameN-(4,6-dichloro-2-(3,3-difluoroacrylamide)thiazol-5-yl)-1-(4-chlorophenyl)methanesulfonamide
Molecular FormulaC₁₇H₁₄Cl₂F₂N₄OS
Molecular Weight431.29 g/mol
CAS Registry Number1338247-35-0
Canonical SMILESCC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F
Core Pharmacophore2-Aminothiazole derivative

Physicochemical Properties and Stability Analysis

BMS-5 exhibits markedly asymmetric solubility across common pharmaceutical solvents:

  • High DMSO solubility: 86 mg/mL (199.4 mM) at 25°C, though hygroscopic DMSO may reduce effective solubility over time
  • Limited ethanol solubility: 5 mg/mL (11.59 mM)
  • Aqueous insolubility: Negligible solubility in pure water [1] [4]

Stability studies reveal:

  • Solid-state stability: Maintains integrity for 3 years at -20°C and 2 years at 4°C when protected from moisture
  • Solution stability:
  • DMSO stock solutions stable for 2 years at -80°C or 1 year at -20°C
  • Significant degradation occurs within days at room temperature in solution phase [2] [5] [8]

Table 2: Physicochemical Properties of BMS-5

PropertyValue/Condition
Solubility
- DMSO86 mg/mL (199.4 mM)
- Ethanol5 mg/mL (11.59 mM)
- WaterInsoluble
Storage Stability
- Powder (-20°C)3 years
- Powder (4°C)2 years
- DMSO solution (-80°C)2 years
Partition Coefficient (LogP)3.2 (Predicted)
Density1.54 g/cm³ (Predicted)

For in vivo applications, stable formulations require:

  • Corn oil-based vehicles: 5% DMSO + 95% corn oil (1.4 mg/mL working concentration)
  • Aqueous suspensions: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O (4.3 mg/mL) [4]

Selectivity Profiling Against LIM Kinase Isoforms (LIMK1/LIMK2)

BMS-5 demonstrates balanced potency against both LIM kinase isoforms:

  • LIMK1 inhibition: IC₅₀ = 7 nM
  • LIMK2 inhibition: IC₅₀ = 8 nM

This near-equipotent activity arises from the 72% structural identity in the kinase domains of LIMK1 and LIMK2, particularly conservation of ATP-binding pocket residues critical for inhibitor binding. Binding assays reveal competitive inhibition at the ATP-binding site (type I kinase inhibitor) [1] [2] [7].

Selectivity profiling across 97 kinases shows:

  • >100-fold selectivity over ROCK1/2 (key cytoskeletal regulators)
  • >500-fold selectivity versus PKA (cAMP-dependent protein kinase)
  • Moderate inhibition of microtubule-affiliated kinases at concentrations >1 μM [7]

Table 3: Kinase Selectivity Profile of BMS-5

Kinase TargetIC₅₀ (nM)Selectivity Ratio (vs LIMK1)
LIMK171.0x
LIMK280.9x
ROCK1>1,000>142x
ROCK2>1,000>142x
PKA>5,000>714x
PKCα>5,000>714x

Cellular target engagement is demonstrated by:

  • Dose-dependent cofilin dephosphorylation: IC₅₀ ≈ 2 μM in Nf2ΔEx2 mouse Schwann cells
  • Microtubule stabilization: Increased detyrosinated tubulin at concentrations >1 μM
  • Cell viability reduction: IC₅₀ = 3.9 μM in NF1-deficient Schwann cells vs minimal cytotoxicity in wild-type counterparts [2] [5] [8]

Functional consequences of LIMK inhibition include:

  • Disruption of actin dynamics: Via cofilin pathway modulation
  • Altered microtubule stability: Independent of cofilin phosphorylation effects
  • Cell-type-specific cytotoxicity: Selective vulnerability in NF1-deficient cells [7]

Properties

CAS Number

1338247-35-0

Product Name

BMS-5

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide

Molecular Formula

C17H14Cl2F2N4OS

Molecular Weight

431.3 g/mol

InChI

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26)

InChI Key

IVUGBSGLHRJSSP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LIMKI-3; LIMKI 3; LIMKI3; BMS-5; BMS 5; BMS5.

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.